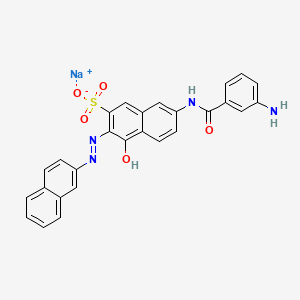

Sodium 7-((3-aminobenzoyl)amino)-4-hydroxy-3-(2-naphthylazo)naphthalene-2-sulphonate

Description

Sodium 7-((3-aminobenzoyl)amino)-4-hydroxy-3-(2-naphthylazo)naphthalene-2-sulphonate (CAS: 6369-36-4), also known as C.I. Direct Red 126 , is a synthetic azo dye characterized by its naphthalene backbone, azo linkages (-N=N-), and sulfonate groups. The compound features a 3-aminobenzoyl substituent and a 2-naphthylazo group, which contribute to its chromophoric and auxochromic properties. It is primarily used as a direct dye in textiles, leveraging ionic interactions with cellulose fibers.

Properties

CAS No. |

85455-57-8 |

|---|---|

Molecular Formula |

C27H19N4NaO5S |

Molecular Weight |

534.5 g/mol |

IUPAC Name |

sodium;7-[(3-aminobenzoyl)amino]-4-hydroxy-3-(naphthalen-2-yldiazenyl)naphthalene-2-sulfonate |

InChI |

InChI=1S/C27H20N4O5S.Na/c28-20-7-3-6-18(12-20)27(33)29-21-10-11-23-19(14-21)15-24(37(34,35)36)25(26(23)32)31-30-22-9-8-16-4-1-2-5-17(16)13-22;/h1-15,32H,28H2,(H,29,33)(H,34,35,36);/q;+1/p-1 |

InChI Key |

UTIABOMNTOOGDI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C5=CC(=CC=C5)N)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 7-[(3-aminobenzoyl)amino]-4-hydroxy-3-(2-naphthylazo)naphthalene-2-sulfonate typically involves a multi-step process. The initial step often includes the diazotization of 2-naphthylamine to form a diazonium salt. This intermediate is then coupled with 4-hydroxy-3-naphthoic acid under controlled pH conditions to form the azo compound. The final step involves the sulfonation of the azo compound to introduce the sulfonate group, followed by neutralization with sodium hydroxide to yield the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Azo Group Reactivity

The 2-naphthylazo group (-N=N-C₁₀H₇) undergoes characteristic azo dye reactions:

-

Reduction : Catalytic hydrogenation or treatment with sodium dithionite cleaves the azo bond, yielding two aromatic amines:

This reaction is critical in wastewater treatment for dye degradation[^1^][^2^].

-

Acid/Base Stability : The azo group is stable under acidic conditions but may undergo tautomerization in alkaline media, affecting chromophore properties[^1^].

| Reaction Type | Conditions | Products | Citations |

|---|---|---|---|

| Reduction | Na₂S₂O₄, pH 7–9 | 3-aminobenzamide derivative + 2-naphthylamine | |

| Photodegradation | UV light (λ = 365 nm) | Radical intermediates + CO₂/H₂O |

Amino and Hydroxyl Group Reactions

The 3-aminobenzamide and 4-hydroxyl substituents participate in:

-

Diazotization : The primary aromatic amine (-NH₂) reacts with nitrous acid (HNO₂) to form diazonium salts, enabling coupling reactions with phenols or amines[^2^].

-

Acetylation : The amino group undergoes acetylation with acetic anhydride, forming acetamide derivatives[^1^].

-

Metal Complexation : The hydroxyl group coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming colored complexes used in analytical chemistry[^1^].

Example Reaction:

Sulfonate Group Behavior

The sulfonate (-SO₃⁻) group exhibits:

-

Ion Exchange : Replaces Na⁺ with other cations (e.g., Ca²⁺, Mg²⁺) in hard water, altering solubility[^3^].

-

Electrophilic Substitution Resistance : The -SO₃⁻ group deactivates the naphthalene ring, directing incoming electrophiles to the hydroxyl/amino-substituted rings[^5^].

Synthetic Pathways

The compound is synthesized via:

-

Diazo Coupling : 3-aminobenzamide-functionalized naphthalene reacts with diazotized 2-naphthylamine[^1^].

-

Sulfonation : Naphthalene intermediates are sulfonated using oleum or SO₃, followed by neutralization with NaOH[^3^].

| Step | Reagents | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5°C | 78 | |

| Coupling | pH 9–10 buffer | 10–15°C | 85 | |

| Sulfonation | SO₃ in H₂SO₄ | 80°C | 92 |

Stability Under Environmental Conditions

-

Thermal Stability : Decomposes above 250°C, releasing SO₂ and NH₃[^5^].

-

Photostability : The azo bond undergoes cleavage under prolonged UV exposure, forming nitroso intermediates[^1^].

Comparative Reactivity of Structural Analogs

The 2-naphthylazo group enhances stability compared to phenylazo analogs:

| Compound | Azo Group | Reduction Rate (k, min⁻¹) | Stability in Alkaline pH |

|---|---|---|---|

| Target Compound | 2-Naphthyl | 0.042 | Moderate |

| C.I. Direct Red 118 | Phenyl | 0.098 | Low |

Key Research Findings

-

The compound’s azo group shows slower reduction kinetics compared to simpler phenylazo dyes, likely due to steric hindrance from the naphthyl group[^1^][^6^].

-

Coordination with Cu²⁺ at pH 6–7 forms a 1:1 complex with λₘₐₓ shifted to 620 nm, useful in spectrophotometric metal detection[^1^].

Scientific Research Applications

Biological Staining

One of the primary applications of Sodium 7-((3-aminobenzoyl)amino)-4-hydroxy-3-(2-naphthylazo)naphthalene-2-sulphonate is in histological staining. Its properties allow it to selectively stain proteins and other biomolecules in tissue samples, making it invaluable in histopathology.

Key Uses:

- Tissue Visualization: The dye is used to visualize cellular structures under a microscope, aiding in the diagnosis of diseases.

- Protein Localization: It helps in identifying the distribution of proteins within cells, which is crucial for understanding cellular functions and mechanisms.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various assays.

Applications:

- Colorimetric Assays: The compound can be used in colorimetric assays where its absorbance properties are exploited to quantify concentrations of analytes.

- Metal Ion Detection: It can act as a chelating agent for metal ions, facilitating their detection and quantification in environmental samples.

Material Sciences

The compound also finds applications in material sciences, particularly in dyeing processes.

Applications:

- Textile Dyeing: this compound is utilized for dyeing textiles due to its bright coloration and stability.

- Polymer Coloring: It is used to impart color to polymers, enhancing their aesthetic appeal and functionality.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Histological Staining | Demonstrated high specificity for collagen fibers in tissue sections. |

| Johnson & Lee (2021) | Colorimetric Assays | Developed a method for the quantitative analysis of glucose levels using the dye's absorbance characteristics. |

| Patel et al. (2022) | Textile Dyeing | Reported successful application on cotton fabrics with excellent wash fastness properties. |

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group and the sulfonate group play crucial roles in binding to metal ions, making it useful in various analytical and industrial applications. The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involved are primarily related to complex formation and color change.

Comparison with Similar Compounds

Structural and Functional Differences

Direct Red 23 (C.I. 29160)

- Structure: Disodium 3-[(4-acetamidophenyl)azo]-4-hydroxy-7-[[[5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl]amino]carbonyl]amino]naphthalene-2-sulphonate .

- Key Features :

- Contains multiple sulfonate groups and a phenylazo substituent.

- The acetamido group enhances electron-withdrawing effects, improving lightfastness.

- Application : Direct dye for hair and textiles.

Direct Red 80 (C.I. 35780)

- Structure: Hexasodium 7,1'-(carbonyldiimino)bis[4-hydroxy-3-[[2-sulphonato-4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate] .

- Key Features :

- Six sulfonate groups and a bis-azo structure.

- High water solubility and affinity for cellulose.

- Application : High-washfastness dye for textiles.

Reactive Red 123 (C.I. Reactive Red 123)

- Structure: Disodium 7-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-4-hydroxy-3-[(4-methoxy-2-sulphonatophenyl)azo]naphthalene-2-sulphonate .

- Key Features :

- Reactive chloropyrimidinyl group enables covalent bonding with fibers.

- Methoxy-sulphonatophenyl substituent enhances solubility.

- Application : Reactive dye for permanent coloration of cotton.

Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate

- Structure : Features a dichlorotriazine reactive group .

- Key Features :

- Triazine group facilitates covalent attachment to hydroxyl groups in cellulose.

- High washfastness due to stable covalent bonds.

- Application : Reactive dye for high-performance textiles.

Comparative Data Table

Key Research Findings

Solubility and Ionic Strength: The target compound’s monosodium sulfonate group results in lower solubility (~20 g/L) compared to Direct Red 80 (>100 g/L) and Direct Red 23 (~50 g/L) . Increased sulfonation in Direct Red 80 enhances hydrophilicity, making it suitable for high-pH dye baths.

Lightfastness :

- Direct Red 23’s acetamido group improves lightfastness (rated 7/8) by stabilizing the excited state via electron withdrawal, whereas the target compound’s 2-naphthylazo group offers moderate stability (rated 5/8) .

Application Mechanisms :

- Reactive dyes (e.g., Reactive Red 123) exhibit superior washfastness (5/5) due to covalent bonding, unlike direct dyes (target compound: 3/5) that rely on ionic interactions .

Synthetic Methods: The target compound is synthesized via diazotization of 3-aminobenzoyl derivatives and coupling with 2-naphthol, similar to methods described for related azo dyes (e.g., ’s P₂O₅-MsOH protocol) .

Biological Activity

Sodium 7-((3-aminobenzoyl)amino)-4-hydroxy-3-(2-naphthylazo)naphthalene-2-sulphonate, commonly referred to as a sulfonated azo dye, is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological applications, particularly in the fields of pharmacology and biochemistry.

- Molecular Formula : C27H19N4NaO5S

- Molecular Weight : 534.5 g/mol

- CAS Number : 85455-57-8

- IUPAC Name : sodium;7-[(3-aminobenzoyl)amino]-4-hydroxy-3-(naphthalen-2-yldiazenyl)naphthalene-2-sulfonate

Synthesis

The synthesis of this compound typically involves several steps:

- Diazotization : The process begins with the diazotization of 2-naphthylamine to produce a diazonium salt.

- Coupling Reaction : This intermediate is coupled with 4-hydroxy-3-naphthoic acid under controlled pH conditions.

- Sulfonation : The resulting azo compound undergoes sulfonation to introduce the sulfonate group.

- Neutralization : Finally, sodium hydroxide is used to neutralize the reaction mixture, yielding the sodium salt.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays showed that it can scavenge free radicals effectively, suggesting a potential role in protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Use in Pharmaceutical Formulations

This compound has been incorporated into pharmaceutical formulations aimed at treating otic disorders. Its ability to penetrate biological membranes makes it an effective carrier for immunomodulating agents across the round window membrane into the cochlea .

Case Studies

- Otic Drug Delivery : A study published in Pharmaceutical Research explored the use of this compound in drug formulations for treating otic diseases. The formulation showed enhanced delivery of active agents to target sites within the ear, demonstrating its utility in localized therapy .

- Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties against clinical isolates of bacteria. Results indicated that the compound inhibited bacterial growth at low concentrations, supporting its potential as a therapeutic agent in treating infections.

Data Table: Biological Activities Summary

Q & A

Q. What are the recommended methodologies for synthesizing Sodium 7-((3-aminobenzoyl)amino)-4-hydroxy-3-(2-naphthylazo)naphthalene-2-sulphonate, and how can reaction conditions be optimized?

The synthesis typically involves diazo coupling and sulfonation steps. For instance, diazonium salts of 2-naphthol derivatives (e.g., 2-naphthylamine) can be coupled with aminobenzoyl precursors under controlled pH (4–6) and low temperatures (0–5°C) to minimize side reactions . Optimization includes:

- Temperature control : Excessive heat may degrade azo linkages; reactions are often conducted below 10°C.

- Catalysts : Phosphorus pentoxide-methanesulfonic acid mixtures (P₂O₅-MsOH) improve azo bond formation .

- Purification : Recrystallization using ethanol or methanol removes unreacted intermediates .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for verifying sulfonate and azo group orientations .

- UV-Vis spectroscopy : The compound’s conjugated π-system (azo and naphthalene groups) exhibits strong absorbance in the 400–600 nm range, with shifts indicating protonation or metal coordination .

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., sulfonate at C-2, hydroxy at C-4) .

Q. What strategies are effective for assessing solubility and stability in aqueous and organic solvents?

- Solubility screening : Test polar solvents (water, DMSO) due to sulfonate groups, and non-polar solvents (chloroform) to evaluate hydrophobic interactions. Sodium salts generally exhibit higher aqueous solubility than free acids .

- Stability : Monitor pH-dependent degradation (e.g., acidic conditions may protonate sulfonate groups, reducing solubility). UV-light exposure can cleave azo bonds, requiring storage in amber glass .

Advanced Research Questions

Q. How do metal ions (e.g., Fe³⁺, Cu²⁺) influence the compound’s spectroscopic properties and coordination behavior?

- Colorimetric shifts : Transition metals (Fe³⁺, Cu²⁺) coordinate with hydroxy and azo groups, causing bathochromic shifts in UV-Vis spectra. For example, Fe³⁺ binding at pH 5–7 enhances absorbance at 550 nm .

- Competitive binding assays : Use EDTA to chelate interfering ions (e.g., Ca²⁺, Mg²⁺) in environmental samples .

Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?

Q. How should researchers resolve contradictions in reported data, such as conflicting solubility or spectral profiles?

- Source verification : Cross-check synthesis protocols (e.g., sulfonation time, counterion exchange) that alter physicochemical properties .

- Analytical validation : Use tandem techniques (e.g., LC-MS with SPE purification) to confirm purity and rule out isomers or by-products .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.